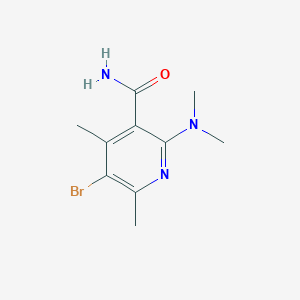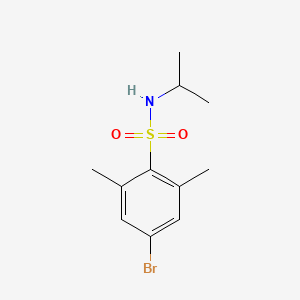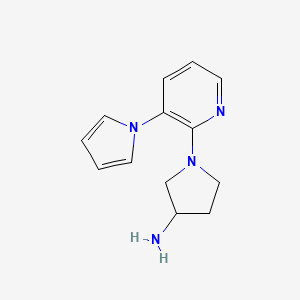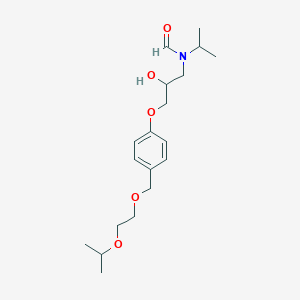
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Overview
Description
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine . Another study reported the synthesis of 5-bromo-salicylamide derivatives starting from 5-bromo-2-hydroxy-benzamide .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be represented by the SMILES stringCN(C)c1ncc(Br)cn1 . The InChI key for this compound is NYMYGNLCILQUMT-UHFFFAOYSA-N .
Scientific Research Applications
Amplification of Phleomycin Activity
A study investigated the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium, resulting in products that showed little activity as amplifiers of phleomycin, highlighting a synthetic route to explore the chemical reactivity and potential bioactivity enhancement of antibiotics (Kowalewski et al., 1981).
Heterocyclic Synthesis Utility
Another study focused on the synthesis of new thienopyrimidines from an unknown 3-amino-5-bromo-4, 6-dimethylthieno pyridine-2-carbonitrile, demonstrating the compound's utility in creating diverse heterocyclic structures that could have pharmacological applications (Madkour et al., 2009).
Bromination Studies
Research on the bromination of 3-dimethylaminopyridine to produce 2-bromo-5-dimethylaminopyridine provides insight into synthetic pathways for functionalizing pyridine derivatives, which are valuable in medicinal chemistry and materials science (Fox et al., 1973).
Antimicrobial Activity
A study synthesized new pyridothienopyrimidines and pyridothienotriazines, exploring their antimicrobial activities. This research indicates the potential of 5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHUEOIVBAMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)


![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)




![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)


![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
